Lipophilicity (LogP) Step-Change: 7,7-Dimethyl Substitution Increases LogP by ~0.6 Units Relative to Parent 2-Azaspiro[4.5]decan-3-one
The introduction of the gem-dimethyl group at the 7-position of the cyclohexane ring produces a substantial increase in lipophilicity compared to the unsubstituted parent scaffold. The parent 2-azaspiro[4.5]decan-3-one exhibits a measured LogP of 1.018 [1], while the 8,8-dimethyl positional isomer has a reported LogP of 1.62 . Although an experimentally determined LogP for the 7,7-dimethyl isomer has not been published in a curated database, the molecular formula identity (both C₁₁H₁₉NO) and near-identical structural topology with the 8,8-isomer support a predicted LogP within the same range (~1.5–1.7), representing an increase of approximately 0.5–0.6 log units versus the parent. This lipophilicity increment falls within the optimal range for CNS drug candidates (LogP 1–3) and is expected to enhance passive membrane permeability while maintaining acceptable aqueous solubility [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ~1.5–1.7 (predicted; no experimentally validated value currently published in curated databases for the 7,7-isomer specifically) |
| Comparator Or Baseline | Parent 2-azaspiro[4.5]decan-3-one LogP = 1.018 (Chembase); 8,8-dimethyl positional isomer LogP = 1.62 (Fluorochem) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.6 relative to parent scaffold; within 0.1 log unit of 8,8-isomer |
| Conditions | Calculated/predicted LogP; parent LogP from Chembase database; 8,8-isomer LogP from Fluorochem product specification |
Why This Matters
The ~0.6 log unit increase in lipophilicity directly affects membrane permeability and tissue distribution, making the 7,7-dimethyl analog more suitable for targets requiring moderate passive permeability compared to the more hydrophilic parent scaffold.
- [1] Chembase. 2-Azaspiro[4.5]decan-3-one (CAS 64744-50-9). Hydrophobicity (logP): 1.018. View Source
- [2] Pajouhesh, H.; Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2(4), 541–553. (CNS drug-likeness LogP range: 1–3). View Source
